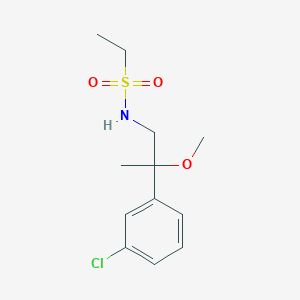

N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reagent Application

N-Chloro-N-methoxybenzenesulfonamide A Chlorinating Reagent

: A study by Xiao-Qiu Pu et al. (2016) introduces a chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, which shows high reactivity and efficiency in chlorinating various compounds, including phenols, anisoles, and aromatic amines. This suggests potential use in synthetic chemistry for introducing chloro groups into organic molecules, which could be relevant for derivatives like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide (Xiao-Qiu Pu et al., 2016).

Environmental Implications and Metabolism

Reductive Dechlorination of Methoxychlor : A study by Y. Yim et al. (2008) explored the metabolic fate of methoxychlor, a compound with structural similarities to chlorophenyl derivatives, in the human intestinal gut, demonstrating the potential of certain bacteria to transform environmentally relevant compounds. This research can provide insights into the biodegradation or transformation pathways of compounds like this compound in biological systems (Y. Yim et al., 2008).

Potential Therapeutic Applications

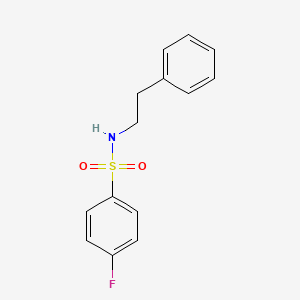

SB-399885 as a 5-HT6 Receptor Antagonist : Research on SB-399885, a compound with sulfonamide functionality, demonstrated its potential as a 5-HT6 receptor antagonist with cognitive-enhancing properties. This suggests that sulfonamide derivatives, depending on their structure, might have applications in developing therapeutic agents targeting neurological pathways (W. Hirst et al., 2006).

Synthetic Methodologies and Chemical Properties

Preparation of Secondary Amines : A study by Wataru Kurosawa et al. (2003) on synthesizing secondary amines from primary amines using 2-Nitrobenzenesulfonamides provides a foundation for understanding the chemical reactions and methodologies that could potentially apply to manipulating compounds like this compound. This work illustrates the versatility of sulfonamide groups in synthetic organic chemistry (Wataru Kurosawa et al., 2003).

Future Directions

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to be synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and dna synthesis .

Biochemical Pathways

It is known that many indole derivatives, which share a similar structure with this compound, possess various biological activities that affect a variety of biochemical pathways .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

It is known that many indole derivatives, which share a similar structure with this compound, possess various biological activities that result in a variety of molecular and cellular effects .

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKJMVNDLLCPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)

![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)

![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)